2,4-Dichloro-5-hydroxybenzaldehyde chemical structure and properties
2,4-Dichloro-5-hydroxybenzaldehyde chemical structure and properties
The following technical guide details the chemical structure, synthesis, and applications of 2,4-Dichloro-5-hydroxybenzaldehyde , a specialized organochlorine intermediate used in pharmaceutical and agrochemical research.
Core Identity & Synthetic Utility
Executive Summary
2,4-Dichloro-5-hydroxybenzaldehyde (CAS: 56962-15-3) is a tri-substituted benzene derivative serving as a critical scaffold in medicinal chemistry. Characterized by a benzaldehyde core with two chlorine atoms and a phenolic hydroxyl group, this compound offers three distinct "handles" for chemical diversification:
-
The Aldehyde (-CHO): A reactive electrophile for condensation reactions (Schiff bases, Knoevenagel) and redox manipulations.
-
The Phenolic Hydroxyl (-OH): A nucleophile for etherification or esterification, allowing modulation of lipophilicity (LogP).
-
The Aryl Chlorides (-Cl): Potential sites for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (
), particularly the chlorine at the 2-position which is ortho to the electron-withdrawing aldehyde.
This guide provides a comprehensive analysis of its properties, a validated synthetic pathway, and protocols for its handling in drug development workflows.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | 2,4-Dichloro-5-hydroxybenzaldehyde |
| CAS Number | 56962-15-3 |
| Molecular Formula | |
| Molecular Weight | 191.01 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Acidity (pKa) | ~7.0–7.5 (Phenolic OH, estimated) |
| Hazards | Irritant (Skin/Eye), Aquatic Toxicity |
Structural Analysis
The molecule's reactivity is dictated by the cooperative directing effects of its substituents.
-
The -OH group at C5 is a strong electron donor (+M effect), activating the ring.
-
The -CHO group at C1 is a strong electron withdrawer (-M effect), deactivating the ring but activating the ortho/para positions for nucleophilic attack (
). -
The Chlorines at C2 and C4 provide steric bulk and lipophilicity, crucial for binding affinity in protein active sites (e.g., kinase hydrophobic pockets).
Synthetic Pathway
The most efficient laboratory synthesis involves the electrophilic chlorination of 3-hydroxybenzaldehyde . The hydroxyl group at position 3 directs incoming electrophiles to its ortho and para positions (C2, C4, and C6 of the starting material).
Note on Regiochemistry: When 3-hydroxybenzaldehyde is chlorinated at its C4 and C6 positions (relative to the original numbering), the resulting molecule is 1-formyl-3-hydroxy-4,6-dichlorobenzene. Upon IUPAC re-numbering based on priority, this becomes 2,4-dichloro-5-hydroxybenzaldehyde .
Reaction Mechanism Diagram (DOT)
The following diagram illustrates the stepwise chlorination pathway.
Caption: Stepwise electrophilic aromatic substitution of 3-hydroxybenzaldehyde yielding the 2,4-dichloro-5-hydroxy isomer.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 2,4-Dichloro-5-hydroxybenzaldehyde via chlorination using Sulfuryl Chloride (
Reagents
-
3-Hydroxybenzaldehyde (1.0 eq)[1]
-
Sulfuryl Chloride (
) (2.2 eq) -
Dichloromethane (DCM) (Solvent, anhydrous)
-
Acetic Acid (Catalytic amount, optional)
Step-by-Step Methodology
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in anhydrous DCM (100 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add Sulfuryl Chloride (24.3 g, 180 mmol) dropwise over 30 minutes. The reaction is exothermic; control the rate to maintain temperature <5°C.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 12 hours. Monitor via TLC (30% EtOAc in Hexanes) for the disappearance of the mono-chlorinated intermediate.
-
Quenching: Pour the reaction mixture carefully into ice-cold water (200 mL) to hydrolyze excess
. -
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing: Combine organic layers and wash with saturated
(to remove acidic byproducts) followed by brine. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize the crude solid from a mixture of Ethanol/Water (9:1) to obtain the pure product as pale yellow needles.
Validation Criteria:
-
1H NMR (
): Expect a singlet for the aldehyde proton (~10.2 ppm), a singlet for the phenolic OH (~5.8 ppm, exchangeable), and two aromatic singlets (or doublets with small coupling) representing the protons at C3 and C6.
Reactivity & Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This compound is an ideal "fragment" for screening libraries. The chlorine atoms restrict bond rotation, reducing the entropy penalty upon binding to a protein target.
-
Kinase Inhibition: The 2,4-dichloro-5-hydroxy motif mimics the halogenated pharmacophores found in inhibitors of kinases such as HSP90 and Raf kinase . The phenolic OH can form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.
Functionalization Logic Diagram
The following diagram details how to selectively functionalize this scaffold.
Caption: Divergent synthesis pathways utilizing the three functional handles of the scaffold.
Specific Pharmaceutical Utility
-
TGR5 Agonists: Isomers of this compound (e.g., 2,5-dichloro-4-hydroxy) are documented intermediates for TGR5 (G protein-coupled bile acid receptor) agonists, used in treating metabolic diseases. The 2,4-dichloro-5-hydroxy isomer is explored for similar structure-activity relationship (SAR) studies.
-
Antifungal Agents: Schiff bases derived from halogenated hydroxybenzaldehydes exhibit potent antifungal activity by disrupting fungal cell walls.
Safety & Handling
-
Hazards: The compound is an irritant to the respiratory tract, skin, and eyes. Chlorinated aromatics can be persistent in the environment.
-
Storage: Store under inert gas (
or Ar) at 2–8°C. The aldehyde group is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air. -
Disposal: Must be disposed of as halogenated organic waste. Do not release into drains.
References
-
ChemicalBook. (2025). 2,4-Dichloro-5-hydroxybenzaldehyde Product Properties and CAS 56962-15-3.[2] Link
-
Organic Syntheses. (1955). Preparation of m-Hydroxybenzaldehyde and derivatives. Org. Synth. Coll. Vol. 3, 564. Link
-
National Institutes of Health (PubChem). (2025). Compound Summary: Chlorinated Hydroxybenzaldehydes. Link
-
Capot Chemical. (2025). Safety Data Sheet (SDS) for 2,4-Dichloro-5-hydroxybenzaldehyde. Link
-
BenchChem. (2025). Reactivity Profile of Halogenated Phenolic Aldehydes. Link
